molecular formula C13H22O2 B180636 3,3-Diethoxycyclononyne CAS No. 197312-32-6

3,3-Diethoxycyclononyne

Cat. No. B180636
CAS RN: 197312-32-6
M. Wt: 210.31 g/mol
InChI Key: UJFPSADKNZTDLL-UHFFFAOYSA-N
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Description

3,3-Diethoxycyclononyne (DEC) is a chemical compound that belongs to the alkyne family. It is a colorless liquid with a chemical formula of C15H24O2. DEC is widely used in scientific research as a tool for bioconjugation and labeling of biomolecules. It has unique properties that make it an ideal candidate for labeling biomolecules in live cells and organisms.

Mechanism of Action

The mechanism of action of 3,3-Diethoxycyclononyne involves the reaction of the alkyne group with the azide group of biomolecules. The reaction is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction is highly specific and occurs only between the alkyne group of this compound and the azide group of biomolecules. The reaction is also very fast and occurs within seconds.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not have any significant biochemical or physiological effects on cells and organisms. It has been shown to be stable in live cells and organisms and does not affect the normal functioning of cells and organisms.

Advantages and Limitations for Lab Experiments

3,3-Diethoxycyclononyne has several advantages over other labeling methods. It is highly specific and reacts only with the azide group of biomolecules. It is also very fast and occurs within seconds. This compound is stable in live cells and organisms and does not affect the normal functioning of cells and organisms. However, this compound has some limitations. It requires the use of copper as a catalyst, which can be toxic to cells and organisms. It also requires the use of a reducing agent to remove the copper after labeling, which can be time-consuming.

Future Directions

The future directions of 3,3-Diethoxycyclononyne research include the development of new labeling methods that do not require the use of copper as a catalyst. The development of new this compound analogs that have improved properties, such as higher reactivity and stability, is also an area of future research. This compound can also be used in combination with other labeling methods to achieve multiplexed labeling of biomolecules. The use of this compound in live imaging and tracking of biomolecules is also an area of future research.

Synthesis Methods

The synthesis of 3,3-Diethoxycyclononyne is a multi-step process that involves several chemical reactions. The first step involves the reaction of 1,5-cyclooctadiene with ethyl vinyl ether in the presence of a catalyst to form 3,3-diethoxy-1,5-cyclooctadiene. The second step involves the reaction of the intermediate product with lithium diisopropylamide (LDA) to form 3,3-diethoxy-1,5-cyclooctadiene lithium salt. The final step involves the reaction of the lithium salt with acetylene to form this compound.

Scientific Research Applications

3,3-Diethoxycyclononyne is widely used in scientific research as a tool for bioconjugation and labeling of biomolecules. It has a unique property that allows it to react with biomolecules containing azide groups in live cells and organisms. This property has made it an ideal candidate for labeling biomolecules in live cells and organisms. This compound has been used to label proteins, nucleic acids, and lipids in live cells and organisms. It has also been used to study the dynamics of biomolecules in live cells and organisms.

properties

CAS RN

197312-32-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3,3-diethoxycyclononyne

InChI

InChI=1S/C13H22O2/c1-3-14-13(15-4-2)11-9-7-5-6-8-10-12-13/h3-9,11H2,1-2H3

InChI Key

UJFPSADKNZTDLL-UHFFFAOYSA-N

SMILES

CCOC1(CCCCCCC#C1)OCC

Canonical SMILES

CCOC1(CCCCCCC#C1)OCC

synonyms

Cyclononyne, 3,3-diethoxy- (9CI)

Origin of Product

United States

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